molecular formula C21H22FN3OS B2525600 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 2034505-76-3

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No. B2525600
CAS RN: 2034505-76-3
M. Wt: 383.49
InChI Key: JYLOIHWHTJEBGP-UHFFFAOYSA-N
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Description

The compound N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic molecule that appears to be related to a class of compounds that have been studied for their potential use as flavoring substances and for their antitumor activities. Although the exact compound is not directly mentioned in the provided papers, the structure suggests it could be a derivative of heterocyclic compounds that have been synthesized for various applications, including flavoring agents and antitumor evaluations.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of cyanoacetamide derivatives with various reagents to yield a diverse set of heterocyclic derivatives. For instance, the treatment of a cyanoacetamide derivative with phenyl isothiocyanate can lead to thiole derivatives, which can further react to form 1,3,4-thiadiazole derivatives . Similarly, the reaction with active methylene reagents and elemental sulfur can afford polysubstituted thiophene derivatives . These synthetic pathways highlight the versatility of cyanoacetamide derivatives as precursors for the synthesis of a wide range of heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide would likely feature a pyrazole ring, which is a common motif in the synthesis of heterocyclic compounds. The presence of substituents such as the 4-fluorophenylthio group and the dimethyl-phenyl group on the pyrazole ring can significantly influence the chemical and physical properties of the compound, as well as its reactivity .

Chemical Reactions Analysis

The chemical reactivity of related compounds is quite diverse, with the ability to undergo various reactions to form different heterocyclic derivatives. For example, cyanoacetamide derivatives can react with benzaldehyde to yield phenylmethylidene derivatives, which can further react with cyanomethylene reagents and hydrazine derivatives to afford pyrane and pyrazole derivatives . The reactivity of the compound would likely be influenced by the presence of the acetamide group and the substituted pyrazole and thiophene rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are not directly provided in the papers, but based on the structural similarities to the compounds discussed, it can be inferred that the presence of heteroatoms and various substituents would affect properties like solubility, melting point, and stability. For instance, the presence of a fluorine atom could influence the compound's lipophilicity and potentially its biological activity . The stability of the compound could also be affected by the presence of the acetamide group, which might be susceptible to hydrolysis under certain conditions.

Relevant Case Studies

While the provided papers do not mention case studies involving the exact compound , they do provide insights into the potential applications of related compounds. For example, various heterocyclic derivatives synthesized from cyanoacetamide precursors have been evaluated for their antitumor activities, with some showing high inhibitory effects against human cancer cell lines such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer . Additionally, the safety of a related flavoring substance was assessed, with no adverse effects observed at certain doses, indicating a potential for safe use in food applications .

Scientific Research Applications

Anti-Inflammatory Activity

Research involving derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide has shown significant anti-inflammatory activity. This suggests that structurally similar compounds, including those with pyrazole and acetamide functionalities, may also possess anti-inflammatory properties, which could be explored in the context of new therapeutic agents (Sunder & Maleraju, 2013).

Antioxidant Activity

A study on pyrazole-acetamide derivatives highlighted their significant antioxidant activity. This finding indicates that compounds with pyrazole and acetamide groups could serve as potential antioxidants, which are valuable in various biomedical applications, including the prevention of oxidative stress-related diseases (Chkirate et al., 2019).

Antipsychotic Potential

Compounds structurally related to the specified chemical have been explored for their antipsychotic potential. Specifically, derivatives of 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide exhibited antipsychotic-like profiles without interacting with dopamine receptors, indicating a novel pathway for antipsychotic drug development (Wise et al., 1987).

Anticancer Activity

Novel fluoro-substituted compounds have shown anti-lung cancer activity at low concentrations, suggesting the therapeutic potential of fluoro-substituted pyrazole derivatives in cancer treatment (Hammam et al., 2005).

properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3OS/c1-15-21(17-6-4-3-5-7-17)16(2)25(24-15)13-12-23-20(26)14-27-19-10-8-18(22)9-11-19/h3-11H,12-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLOIHWHTJEBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)CSC2=CC=C(C=C2)F)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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